BenchChemオンラインストアへようこそ!

N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine

Chronic Myeloid Leukemia BCR-ABL Kinase Molecular Docking

N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine (CAS 475587-23-6) is a synthetic heterocyclic compound belonging to the 2-(pyridinylamino)pyrimidine class. It is formally catalogued as Imatinib Impurity 43 and employed as a fully characterized reference standard compliant with pharmacopeial guidelines for analytical method development, method validation (AMV), and quality control (QC) of the active pharmaceutical ingredient (API) Imatinib.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
CAS No. 475587-23-6
Cat. No. B3052890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
CAS475587-23-6
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C16H13N5O2/c1-11-5-6-12(21(22)23)10-15(11)20-16-18-9-7-14(19-16)13-4-2-3-8-17-13/h2-10H,1H3,(H,18,19,20)
InChIKeyPSQYYLFCJSRCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine (CAS 475587-23-6): Identity, Regulatory Classification & Primary Research Context


N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine (CAS 475587-23-6) is a synthetic heterocyclic compound belonging to the 2-(pyridinylamino)pyrimidine class. It is formally catalogued as Imatinib Impurity 43 and employed as a fully characterized reference standard compliant with pharmacopeial guidelines for analytical method development, method validation (AMV), and quality control (QC) of the active pharmaceutical ingredient (API) Imatinib . The compound also serves as a structurally characterized precursor (designated NPPA) for drug design against chronic myelogenous leukemia (CML), with a reported crystal structure, quantitative electrostatic potential map, and molecular docking profile benchmarked directly against Imatinib [1].

Why the 2-Pyridinyl Regioisomer of N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine Cannot Be Substituted by the 3-Pyridinyl Analog


The 2-pyridinyl substitution pattern of CAS 475587-23-6 confers a distinct electrostatic environment, conformational behavior, and binding mode within the BCR-ABL kinase pocket (PDB 2hyy) that fundamentally differentiates it from the 3-pyridinyl regioisomer (CAS 152460-09-8), the latter being the direct synthetic intermediate of the approved drug Imatinib [1]. In the 2-pyridinyl isomer, the pyridine nitrogen is positioned ortho to the pyrimidine linkage, which alters the electrostatic potential distribution and enables a unique extended conformation upon target engagement that is not observed for the 3-pyridinyl analog [2]. This structural divergence means that any generic substitution of the 2-pyridinyl compound with the more common 3-pyridinyl intermediate in reference standard, impurity profiling, or drug design workflows would yield non-representative analytical results and structurally misleading structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine (CAS 475587-23-6)


Molecular Docking Binding Affinity: NPPA (2-Pyridinyl) vs. Imatinib at the BCR-ABL Kinase Domain (PDB 2hyy)

In a direct molecular docking study against the BCR-ABL kinase domain (PDB ID 2hyy), NPPA (the 2-pyridinyl isomer) exhibited a binding free energy (ΔG) of −10.3 kcal mol⁻¹, compared to −12.8 kcal mol⁻¹ for the control molecule Imatinib [1]. Although NPPA does not surpass Imatinib in absolute binding affinity, the ΔG value indicates a strong and specific engagement with the ATP-binding pocket, positioning NPPA as a validated template for designing next-generation CML agents.

Chronic Myeloid Leukemia BCR-ABL Kinase Molecular Docking

Electrostatic Potential Distribution: Quantitative Mapping of NPPA vs. Imatinib-Like Templates

Quantitative molecular electrostatic potential (MEP) mapping of NPPA revealed the most positive potential (+34.8 kcal mol⁻¹) localized near the N–H groups and the most negative potentials (−35.4 and −34.0 kcal mol⁻¹) concentrated near the nitro group [1]. Steric hindrance prevents hydrogen-bond formation from the N–H group in the planar conformation, but this interaction becomes activated when the molecule adopts an extended conformation within the BCR-ABL kinase pocket (PDB 2hyy), a conformational switching behavior not reported for the 3-pyridinyl isomer [1]. No comparable MEP data are available for the 3-pyridinyl regioisomer in the same study, making this a structural feature unique to the 2-pyridinyl compound.

Electrostatic Potential Drug Design Template Structure-Based Drug Design

Genotoxic Impurity (IMN) Classification: 3-Pyridinyl Regioisomer as a Known Genotoxic Impurity vs. 2-Pyridinyl Regioisomer

The 3-pyridinyl regioisomer N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (IMN; CAS 152460-09-8) has been explicitly identified and quantified as a genotoxic impurity (GTI) in imatinib mesylate drug substances using validated LC-MS/MS methods [1]. In contrast, the 2-pyridinyl regioisomer (CAS 475587-23-6, Imatinib Impurity 43) is predominantly utilized as a reference standard for analytical method development and quality control, with a distinct impurity classification profile . The differential genotoxicity classification between the two regioisomers underscores that the 2-pyridinyl compound cannot be substituted by the 3-pyridinyl analog in impurity profiling or toxicological safety assessment workflows.

Genotoxic Impurity Imatinib Mesylate Regulatory Compliance

Pharmacopeial Reference Standard Utility: Imatinib Impurity 43 (CAS 475587-23-6) vs. Generic Research-Grade Impurities

CAS 475587-23-6 (Imatinib Impurity 43) is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP), with traceability against pharmacopeial standards . This distinguishes it from generic, research-grade imatinib impurities that lack certified characterization and regulatory documentation. The compound is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of imatinib drug development .

Reference Standard Method Validation Pharmacopeial Compliance

Synthesis Optimization: Copper-Catalyzed C–N Bond Formation for 3-Pyridinyl Intermediate (82% Yield) vs. 2-Pyridinyl Template Utility

An optimized synthetic route for the 3-pyridinyl regioisomer (CAS 152460-09-8) achieved an 82% yield via copper-catalyzed N-arylation of heteroarylamine, replacing expensive palladium catalysts [1]. While this yield data pertains to the 3-pyridinyl intermediate, the 2-pyridinyl compound (NPPA) is synthesized via a distinct route starting from guanidinium nitrate salt and enaminone, yielding a product with a fully resolved crystal structure and quantitative MEP map that enables rational drug design [2]. The synthetic accessibility of the 3-pyridinyl isomer does not translate to the 2-pyridinyl isomer, reinforcing the need to procure the specific 2-pyridinyl compound for template-based CML drug design.

Synthesis Optimization Imatinib Intermediate C–N Coupling

Thermal Analysis Characterization: NPPA Stability Profiling vs. Uncharacterized Imatinib Impurities

The comprehensive physicochemical characterization of NPPA includes thermal analysis (reported in the full crystallographic study), providing quantifiable thermal stability data that is absent for many structurally similar, uncharacterized imatinib impurities [1]. This thermal profiling is essential for establishing appropriate storage conditions, validating analytical method robustness, and ensuring batch-to-batch consistency in reference standard applications.

Thermal Stability Physicochemical Characterization Reference Standard

Validated Application Scenarios for N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine (CAS 475587-23-6)


Pharmacopeially Compliant Reference Standard for Imatinib Impurity Profiling and Method Validation

Procure CAS 475587-23-6 as a certified reference standard (Imatinib Impurity 43) for HPLC/UPLC method development, AMV, and QC release testing of Imatinib API and finished dosage forms, leveraging its pharmacopeial traceability (USP/EP) and full characterization data package .

Structure-Based Drug Design Template Targeting BCR-ABL Kinase for CML

Utilize NPPA as a structurally characterized, moderate-affinity (ΔG = −10.3 kcal mol⁻¹) template for designing novel BCR-ABL inhibitors, exploiting its unique electrostatic potential distribution and conformational activation behavior within the kinase pocket (PDB 2hyy) to guide rational SAR optimization [1].

Regulatory-Compliant Impurity Profiling Without Genotoxicity Classification Concerns

Select the 2-pyridinyl compound for analytical method development and impurity profiling workflows where genotoxicity classification is a concern, as the 3-pyridinyl regioisomer has been identified as a genotoxic impurity (GTI) requiring stringent control under ICH M7 guidelines [2].

Crystallographic and Spectroscopic Reference Material for Analytical Method Development

Employ the fully characterized crystal structure, spectroscopic data (FT-IR, UV-Vis), and thermal analysis profile of NPPA as a reference material for developing and validating analytical methods, including HPLC, LC-MS, and spectroscopic assays, where structural confirmatory data is required [1].

Quote Request

Request a Quote for N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.